molecular formula C12H23NO B14349424 1,2,2,3,5,6,6-Heptamethylpiperidin-4-one CAS No. 92884-78-1

1,2,2,3,5,6,6-Heptamethylpiperidin-4-one

Cat. No.: B14349424
CAS No.: 92884-78-1
M. Wt: 197.32 g/mol
InChI Key: RYKKSSSXUVARHB-UHFFFAOYSA-N
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Description

1,2,2,3,5,6,6-Heptamethylpiperidin-4-one is an organic compound belonging to the piperidine family Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,3,5,6,6-Heptamethylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable ketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst type, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and cost-effectiveness. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,2,3,5,6,6-Heptamethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives.

Scientific Research Applications

1,2,2,3,5,6,6-Heptamethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,2,2,3,5,6,6-Heptamethylpiperidin-4-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a wide range of applications in medicinal chemistry.

    N-Methylpiperidine: Another derivative with similar properties but different reactivity.

    2,6-Dimethylpiperidine: Known for its use in organic synthesis and as a precursor for various compounds.

Uniqueness

1,2,2,3,5,6,6-Heptamethylpiperidin-4-one stands out due to its highly substituted structure, which imparts unique chemical and physical properties. This makes it particularly valuable in specialized applications where other piperidine derivatives may not be suitable.

Properties

CAS No.

92884-78-1

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

1,2,2,3,5,6,6-heptamethylpiperidin-4-one

InChI

InChI=1S/C12H23NO/c1-8-10(14)9(2)12(5,6)13(7)11(8,3)4/h8-9H,1-7H3

InChI Key

RYKKSSSXUVARHB-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(C(N(C1(C)C)C)(C)C)C

Origin of Product

United States

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